molecular formula C18H20O3 B8284263 Nurr1 agonist 7

Nurr1 agonist 7

カタログ番号: B8284263
分子量: 284.3 g/mol
InChIキー: MJXOQKCMOQCDCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nurr1 agonist 7 is an organic compound that belongs to the class of benzoic acids It is characterized by a benzoic acid core substituted with a 4-t-butylbenzyloxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nurr1 agonist 7 typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 4-t-butylbenzyl alcohol.

    Esterification: The benzoic acid is esterified with 4-t-butylbenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

Nurr1 agonist 7 can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Alcohols or alkanes derived from the reduction of the benzylic position.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

科学的研究の応用

In Vitro Studies

In vitro studies have demonstrated that Nurr1 agonist 7 significantly enhances cell viability under oxidative stress conditions induced by toxins like MPP+ (1-methyl-4-phenylpyridinium). The compound has been shown to reduce levels of reactive oxygen species (ROS) and promote neuronal survival through Nurr1-dependent mechanisms .

In Vivo Studies

In vivo studies using mouse models of Parkinson's disease have revealed that this compound effectively protects midbrain dopamine neurons from degeneration. Notably, in models induced by both environmental toxins and genetic factors (such as α-synuclein overexpression), the agonist improved motor functions and olfactory deficits while exhibiting a favorable safety profile compared to traditional therapies like L-DOPA .

Comprehensive Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Study Model Findings Mechanism
MPTP Mouse ModelImproved motor function, reduced neurodegenerationActivation of Nurr1 leading to neuroprotection
6-OHDA Lesioned RatsEnhanced behavioral outcomes without dyskinesiaBinding to Nurr1 LBD, promoting gene expression
In Vitro Cell CultureIncreased cell viability under oxidative stressReduction of ROS levels through Nurr1 activation
α-Synuclein Overexpressing MiceAmelioration of motor and olfactory deficitsNeuroprotective gene activation via Nurr1

Clinical Implications

The promising results from preclinical studies suggest that this compound could be a candidate for clinical trials aimed at treating Parkinson's disease and potentially other neurodegenerative disorders. Its ability to provide disease-modifying effects rather than symptomatic relief positions it as a novel therapeutic approach in neurology .

作用機序

The mechanism of action of Nurr1 agonist 7 involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

    4-tert-Butylbenzoic acid: Similar in structure but lacks the benzyloxy group.

    Benzoic acid: The parent compound without any substituents.

    4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a benzyloxy group.

Uniqueness

Nurr1 agonist 7 is unique due to the presence of both the t-butyl and benzyloxy groups, which confer distinct chemical and physical properties

特性

分子式

C18H20O3

分子量

284.3 g/mol

IUPAC名

3-[(4-tert-butylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C18H20O3/c1-18(2,3)15-9-7-13(8-10-15)12-21-16-6-4-5-14(11-16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)

InChIキー

MJXOQKCMOQCDCH-UHFFFAOYSA-N

正規SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。